molecular formula C5H3F2NS B6161081 2,6-difluoropyridine-3-thiol CAS No. 1807182-90-6

2,6-difluoropyridine-3-thiol

Cat. No. B6161081
CAS RN: 1807182-90-6
M. Wt: 147.1
InChI Key:
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Description

2,6-Difluoropyridine is a fluorinated building block . It has the molecular formula C5H3F2N and a molecular weight of 115.08 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2,6-difluoropyridine has been studied using a combination of IR and NMR spectroscopic and computational methods . A literature review on the synthesis of fluoropyridines, including 2,6-difluoropyridine, presents methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of 2,6-difluoropyridine can be represented by the InChI string InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Physical And Chemical Properties Analysis

2,6-Difluoropyridine is a liquid with a refractive index of 1.437 (lit.) and a boiling point of 124.5 °C/743 mmHg (lit.) . It has a density of 1.268 g/mL at 25 °C (lit.) .

Safety and Hazards

2,6-Difluoropyridine is considered hazardous. It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from heat/sparks/open flames/hot surfaces, and using only outdoors or in a well-ventilated area .

Future Directions

The interest towards development of fluorinated chemicals, including 2,6-difluoropyridine, has been steadily increased due to their improved physical, biological, and environmental properties . They are commonly incorporated to carbocyclic aromatic rings and have been commercialized as agricultural active ingredients . About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,6-difluoropyridine-3-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,6-difluoropyridine", "sodium hydride", "carbon disulfide", "chloroacetonitrile", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: React 2,6-difluoropyridine with sodium hydride in anhydrous DMF to form the corresponding pyridine anion.", "Step 2: Add carbon disulfide to the reaction mixture and stir for several hours to form the pyridine-3-thiolate intermediate.", "Step 3: React the pyridine-3-thiolate intermediate with chloroacetonitrile in the presence of sodium hydroxide to form the corresponding 3-(chloromethyl)pyridine-2,6-dithiolate intermediate.", "Step 4: Oxidize the 3-(chloromethyl)pyridine-2,6-dithiolate intermediate with hydrogen peroxide in the presence of sulfuric acid to form the desired 2,6-difluoropyridine-3-thiol.", "Step 5: Neutralize the reaction mixture with sodium bicarbonate and extract the product with water." ] }

CAS RN

1807182-90-6

Molecular Formula

C5H3F2NS

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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